molecular formula C19H18ClNO6S2 B2488923 ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate CAS No. 932464-60-3

ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B2488923
CAS No.: 932464-60-3
M. Wt: 455.92
InChI Key: ARVIMZMZUSSMDN-UHFFFAOYSA-N
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Description

Ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives This compound is characterized by the presence of a benzo[b]thiophene core, which is a bicyclic structure containing a thiophene ring fused to a benzene ring The compound also features a sulfamoyl group attached to a chlorinated and dimethoxylated phenyl ring, as well as an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzo[b]thiophene derivative with a chlorinated and dimethoxylated phenylsulfonamide in the presence of a base, such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, mild heating.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, such as dyes, pigments, and polymers, due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the chlorinated and dimethoxylated phenyl ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:

    Ethyl 3-(N-(2,4-dimethoxyphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate: Lacks the chloro group, which may affect its reactivity and biological activity.

    Mthis compound: Contains a methyl ester instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.

    Ethyl 3-(N-(5-chloro-2,4-dimethoxyphenyl)sulfamoyl)benzo[b]furan-2-carboxylate: Features a benzo[b]furan core instead of a benzo[b]thiophene core, potentially altering its electronic properties and interactions with biological targets.

The unique combination of structural elements in this compound, such as the chloro group, dimethoxyphenyl ring, and benzo[b]thiophene core, contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO6S2/c1-4-27-19(22)17-18(11-7-5-6-8-16(11)28-17)29(23,24)21-13-9-12(20)14(25-2)10-15(13)26-3/h5-10,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVIMZMZUSSMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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